
(2E)-3-(2-Phenylacetamido)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Phenylacetamido)but-2-enamide, also known as N-phenylacetyl-L-glutamine or PAL-Gln, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-acyl amino acids, which are derivatives of amino acids and have been shown to have various biological activities. PAL-Gln has been studied for its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.
作用機序
The exact mechanism of action of PAL-Gln is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress. PAL-Gln has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
PAL-Gln has been shown to have various biochemical and physiological effects. It has been reported to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain and other tissues. PAL-Gln has also been shown to increase levels of the antioxidant glutathione (GSH) in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using PAL-Gln in lab experiments is its potential as a neuroprotective agent. It has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in models of neurodegenerative diseases. However, one limitation of using PAL-Gln is its relatively low potency compared to other compounds with similar activities.
将来の方向性
There are several potential future directions for research on PAL-Gln. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-inflammatory agent in diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of PAL-Gln and to optimize its potency and efficacy.
合成法
The synthesis of PAL-Gln involves the reaction of (2E)-3-(2-Phenylacetamido)but-2-enamideyl-L-glutamic acid with thionyl chloride, followed by the addition of ammonia to form the corresponding amide. The reaction scheme is shown below:
科学的研究の応用
PAL-Gln has been studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and inflammation. In a study conducted on a mouse model of Parkinson's disease, PAL-Gln was found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another study showed that PAL-Gln inhibited the growth of breast cancer cells by inducing apoptosis.
特性
IUPAC Name |
(E)-3-[(2-phenylacetyl)amino]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(7-11(13)15)14-12(16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,15)(H,14,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLNHFUTIVCHQ-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N)/NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858298 |
Source


|
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetyl beta-aminocrotonamide | |
CAS RN |
1246833-19-1 |
Source


|
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

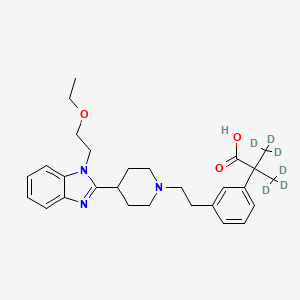
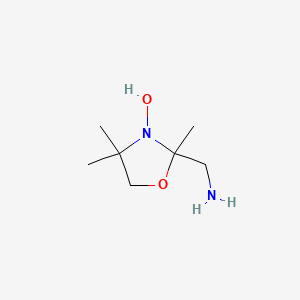
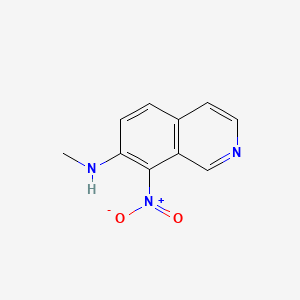
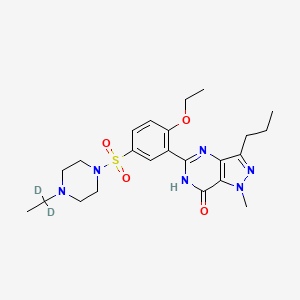
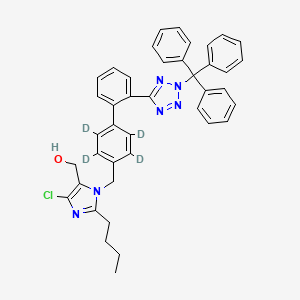
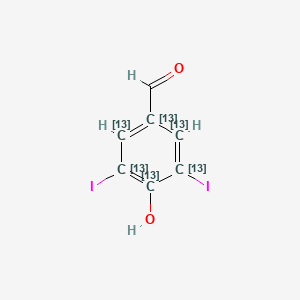
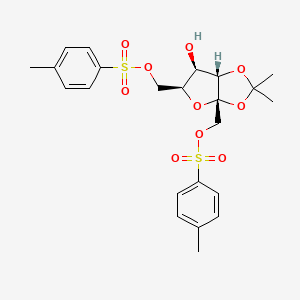
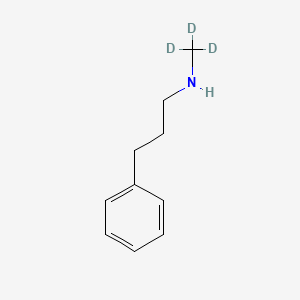


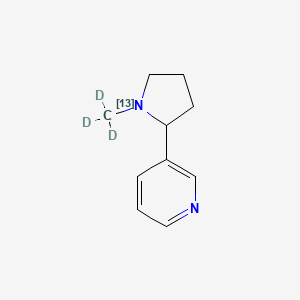
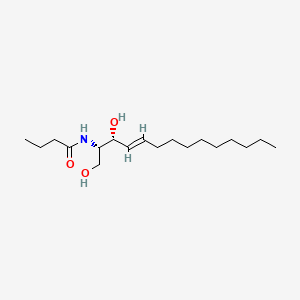
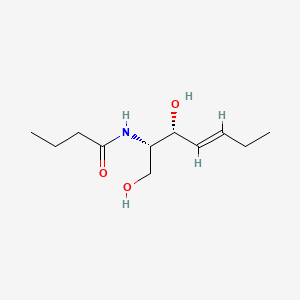
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)